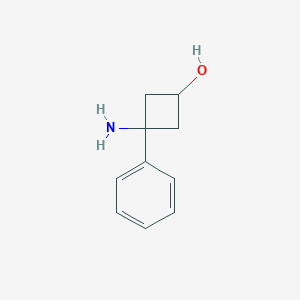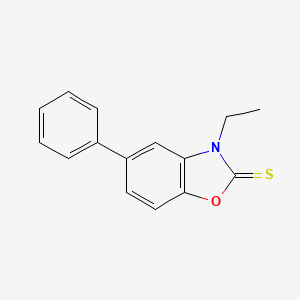![molecular formula C24H27NO4 B12520211 (3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the cyclopentyl group, followed by the introduction of the Fmoc protecting group. The final step involves the formation of the butanoic acid backbone through a series of condensation and reduction reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Fmoc protecting group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The Fmoc protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing for controlled release and targeted action.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid: Similar structure with a shorter carbon chain.
(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid: Similar structure with a longer carbon chain.
(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid: Similar structure with an even longer carbon chain.
Uniqueness
The uniqueness of (3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. The presence of the Fmoc protecting group allows for selective reactions and modifications, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C24H27NO4 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(3S)-4-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(27)14-17(13-16-7-1-2-8-16)25-24(28)29-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,16-17,22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t17-/m0/s1 |
Clave InChI |
PLTYEYOJLQJHSC-KRWDZBQOSA-N |
SMILES isomérico |
C1CCC(C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1CCC(C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)

![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)


![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)


![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)

